An In-depth Technical Guide to 1-(1-Methyl-4-piperidinyl)piperazine (CAS: 23995-88-2)
An In-depth Technical Guide to 1-(1-Methyl-4-piperidinyl)piperazine (CAS: 23995-88-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Methyl-4-piperidinyl)piperazine, a heterocyclic organic compound identified by the CAS number 23995-88-2. The document details its chemical identity, physicochemical properties, synthesis methodologies, and known applications. While the specific biological activity of this compound is not extensively characterized in publicly available literature, this guide explores the pharmacological context of closely related piperazine derivatives to infer potential mechanisms of action, particularly in the realm of central nervous system (CNS) disorders. Detailed experimental protocols for its synthesis and general analytical approaches are provided to support further research and development efforts.
Chemical Identity and Physicochemical Properties
1-(1-Methyl-4-piperidinyl)piperazine is a bicyclic amine composed of a piperazine ring linked to a 1-methylpiperidine moiety at the 4-position.[1] This structure is a common scaffold in medicinal chemistry, often associated with compounds targeting the central nervous system.[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 23995-88-2[1] |
| Molecular Formula | C₁₀H₂₁N₃[1] |
| Molecular Weight | 183.29 g/mol [1] |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperazine[3] |
| Synonyms | 1-Methyl-4-piperazinopiperidine, 1-(N-Methylpiperidin-4-yl)piperazine[2] |
| InChI Key | OHUMKYGINIODOY-UHFFFAOYSA-N[3] |
| Canonical SMILES | CN1CCC(CC1)N2CCNCC2[3] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Colorless to pale yellow liquid or solid | [2] |
| Melting Point | 27.0 - 28.6 °C | [4] |
| Boiling Point | 99 °C @ 0.08 mmHg | [5] |
| Refractive Index (n20/D) | 1.508 | [6] |
| Purity (by GC) | ≥98.0% | [6] |
| Solubility | Soluble in water | [7] |
Synthesis and Manufacturing
The primary synthetic route to 1-(1-Methyl-4-piperidinyl)piperazine is through reductive amination, a common and efficient method for forming carbon-nitrogen bonds.
Experimental Protocol: Synthesis of 1-(1-Methyl-4-piperidinyl)piperazine
This protocol describes the synthesis via reductive amination of N-Boc-4-piperidone with 1-methylpiperazine, followed by deprotection of the Boc group.
Materials:
-
N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidone)
-
1-Methylpiperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
48% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Distilled water
-
Ethyl acetate
Procedure:
Step 1: Reductive Amination
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1 equivalent) in dichloromethane.
-
Add 1-methylpiperazine (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude intermediate from Step 1 in methanol.
-
Add concentrated hydrochloric acid and stir the solution at 40°C for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in distilled water and basify with 48% aqueous NaOH solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(1-Methyl-4-piperidinyl)piperazine.
Diagram 1: Synthesis Workflow of 1-(1-Methyl-4-piperidinyl)piperazine
Caption: Reductive amination followed by Boc deprotection.
Synthesis of the Hydrochloride Salt
A patent describes the synthesis of the trihydrochloride salt by dissolving the free base in methanol and adding a saturated solution of hydrogen chloride in methanol, leading to the precipitation of the salt.[8]
Biological Activity and Potential Mechanism of Action
The specific pharmacological profile of 1-(1-Methyl-4-piperidinyl)piperazine is not well-documented in peer-reviewed literature. However, the piperazine and piperidine moieties are privileged structures in neuropharmacology, suggesting potential activity within the central nervous system.[9]
Potential Targets based on Structural Analogy:
-
Dopamine Receptors: Many piperazine derivatives are known to interact with dopamine receptors.[10] One source suggests that 1-(1-Methyl-4-piperidinyl)piperazine may act as a dopamine D2 partial agonist.[4] Partial agonists at the D2 receptor are a cornerstone of third-generation antipsychotics.[11]
-
GABA Receptors: Piperazine and its derivatives have been shown to act as agonists or antagonists at GABA-A receptors.[12][13] This interaction can lead to either inhibitory or excitatory effects on the CNS, depending on the nature of the modulation.[1]
-
Serotonin Receptors: Arylpiperazine derivatives frequently exhibit high affinity for various serotonin (5-HT) receptor subtypes, which is a key feature of many antidepressant and anxiolytic drugs.[14]
-
Sigma Receptors: Recent studies have identified piperidine/piperazine-based compounds as potent ligands for sigma receptors, which are implicated in a variety of neurological conditions.[15]
Given the lack of specific binding data for 1-(1-Methyl-4-piperidinyl)piperazine, a definitive signaling pathway cannot be depicted. However, a logical diagram can illustrate the potential for this compound to interact with key CNS receptors based on the known activities of the broader piperazine class.
Diagram 2: Potential Pharmacological Interactions
Caption: Inferred CNS receptor interactions and outcomes.
Analytical Methodologies
The characterization and quantification of 1-(1-Methyl-4-piperidinyl)piperazine can be achieved using standard analytical techniques.
Table 3: Analytical Data
| Technique | Data |
| ¹H NMR | Spectrum available in chemical databases.[11] |
| ¹³C NMR | Spectrum available in chemical databases.[7] |
| IR Spectroscopy | Spectrum available in chemical databases.[7] |
| Mass Spectrometry (GC-MS) | Spectrum available in chemical databases.[6] |
Experimental Protocol: General GC-MS Analysis
This protocol is a general method for the analysis of piperazine derivatives and should be optimized and validated for 1-(1-Methyl-4-piperidinyl)piperazine.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
DB-17 column (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[16]
Conditions:
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[16]
-
Injector Temperature: 250°C.[16]
-
Detector Temperature (FID): 260°C.[16]
-
Oven Temperature Program: Initial temperature 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[16]
-
Injection Volume: 1.0 µL.[16]
-
Diluent: Methanol.[16]
Experimental Protocol: General HPLC-UV Analysis (with Derivatization)
Since 1-(1-Methyl-4-piperidinyl)piperazine lacks a strong chromophore, derivatization is often required for sensitive UV detection. This is a general procedure for piperazine analysis.
Derivatization:
-
React the sample containing the analyte with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[5]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection Wavelength: 340 nm (for the NBD derivative).[5]
-
Injection Volume: 10 µL.[5]
Diagram 3: General Analytical Workflow
Caption: Workflow for analytical characterization.
Applications and Future Directions
1-(1-Methyl-4-piperidinyl)piperazine is primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules.[11][17] Its structural features make it a valuable building block for creating compounds with potential therapeutic applications in:
-
Antipsychotics and Antidepressants: As a scaffold for ligands targeting dopamine and serotonin receptors.[11]
-
Oncology: It is a key intermediate in the synthesis of Brigatinib, a potent anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used in cancer therapy.[14]
-
Enzyme Inhibition: The compound has been used in the preparation of Pyrazolo Estratrienes, which act as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17-HSD1).[18]
Future research should focus on elucidating the specific pharmacological profile of this compound through comprehensive receptor binding and functional assays. Such studies would clarify its mechanism of action and pave the way for its potential development as a therapeutic agent in its own right, rather than solely as a synthetic intermediate.
Safety and Handling
1-(1-Methyl-4-piperidinyl)piperazine is classified as a corrosive substance.
-
GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]
-
Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
-
Storage: Store in a cool, dry place under an inert atmosphere. The compound is air-sensitive.[18]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
1-(1-Methyl-4-piperidinyl)piperazine (CAS: 23995-88-2) is a versatile chemical intermediate with significant potential in drug discovery and development, particularly in the fields of neuropharmacology and oncology. While its own biological activity is not yet fully elucidated, its structural relationship to a wide range of CNS-active compounds makes it a molecule of high interest. This technical guide has summarized the available data on its properties, synthesis, and analysis to provide a solid foundation for researchers and drug development professionals. Further investigation into its specific pharmacological targets is warranted and could unlock new therapeutic avenues.
References
- 1. Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono N-aryl ethylenediamine and piperazine derivatives are GABAA receptor blockers: implications for psychiatry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | 23995-88-2 | Benchchem [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. 1-(1-甲基-4-哌啶基)哌嗪 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrrjournal.com [ijrrjournal.com]
- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 16. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 17. chembk.com [chembk.com]
- 18. researchgate.net [researchgate.net]
